molecular formula C24H20N4O4S B2571562 (E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide CAS No. 900005-73-4

(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide

Katalognummer: B2571562
CAS-Nummer: 900005-73-4
Molekulargewicht: 460.51
InChI-Schlüssel: VQLCZIHAYXWFOP-MDWZMJQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide is a structurally complex acrylamide derivative featuring a benzo[d]thiazole core substituted with a 6-ethoxy group and a pyridin-2-ylmethyl moiety. This compound belongs to a class of molecules designed for therapeutic applications, leveraging the benzothiazole scaffold’s known pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .

Eigenschaften

IUPAC Name

(E)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4S/c1-2-32-20-11-12-21-22(15-20)33-24(26-21)27(16-18-5-3-4-14-25-18)23(29)13-8-17-6-9-19(10-7-17)28(30)31/h3-15H,2,16H2,1H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLCZIHAYXWFOP-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide, with CAS Number 900005-73-4, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C24_{24}H20_{20}N4_{4}O4_{4}S
  • Molecular Weight : 460.5 g/mol
  • Structure : The compound features a benzothiazole moiety, which is often associated with various pharmacological activities.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed in vitro activity against various pathogens, including bacteria and fungi. For instance, derivatives were tested for their minimal inhibitory concentrations (MICs), revealing effective antibacterial and antifungal activities at concentrations as low as 50 μg/mL .

Anticancer Properties

The anticancer potential of benzothiazole derivatives has been well-documented. In vitro studies have shown that compounds similar to this compound can selectively inhibit tumor cell proliferation. For example, a related compound demonstrated selective cytotoxicity against tumorigenic cell lines with an EC50_{50} value of 32 ng/mL .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance, benzothiazole derivatives have been identified as inhibitors of certain kinases involved in cancer progression. The structure-activity relationship (SAR) studies indicate that modifications on the benzothiazole ring can enhance selectivity and potency against specific cancer cell lines .

Case Studies and Research Findings

  • Inhibition of T-cell Proliferation : A study involving urea derivatives derived from benzothiazole showed potent inhibition of T-cell proliferation with IC50_{50} values as low as 0.004 μM, indicating that structural modifications can significantly enhance biological activity .
  • Neuroprotective Effects : Other studies have explored the neuroprotective properties of related compounds in models of ischemia/reperfusion injury, demonstrating their potential to reduce neuronal damage through antioxidant mechanisms .
  • Cytotoxicity Against Tumor Cells : A series of studies evaluated the cytotoxic effects of various benzothiazole derivatives against different cancer cell lines, showing promising results for selective toxicity towards malignant cells while sparing normal cells .

Wissenschaftliche Forschungsanwendungen

The compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. Research indicates that these compounds exhibit antimicrobial , anticancer , and anti-inflammatory properties. The benzothiazole moiety enhances biological interactions, making it a valuable scaffold for drug development.

Antimicrobial Activity

Recent studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains. For instance, compounds similar to (E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide have been tested against Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting microbial growth .

Anticancer Properties

Benzothiazole derivatives are also being explored for their anticancer potential. Research has highlighted their ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. Specific mechanisms include the modulation of cell cycle progression and the induction of oxidative stress within cancer cells, which can lead to cell death .

Synthesis and Mechanisms

The synthesis of this compound typically involves the Knoevenagel condensation reaction, which is a well-established method for creating acrylamide derivatives. This process allows for the introduction of various substituents that can enhance biological activity .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that a related benzothiazole derivative exhibited significant antibacterial activity against multiple strains of bacteria, suggesting that modifications to the benzothiazole core can enhance antimicrobial properties .
  • Anticancer Activity : In a series of experiments involving human cancer cell lines, compounds similar to this compound were shown to significantly reduce cell viability, indicating potential for further development as anticancer agents .
  • Hypoglycemic Activity : Research has indicated that certain benzothiazole derivatives can augment glucose uptake in vitro, presenting opportunities for developing new treatments for diabetes .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Compound AAntimicrobialStaphylococcus aureus
Compound BAnticancerHuman cancer cell lines
Compound CHypoglycemicIn vitro glucose uptake

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Benzothiazole Core

The benzo[d]thiazole moiety is a common scaffold in medicinal chemistry. Below is a comparison of substituent variations and their implications:

Compound Name Substituents on Benzothiazole Key Structural Differences Yield (%) Biological Relevance
Target Compound 6-ethoxy, N-(pyridin-2-ylmethyl) Ethoxy enhances lipophilicity; pyridine enables H-bonding/π-π interactions. N/A Potential kinase/CDK inhibition
(E)-N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide (9b) None (base benzothiazole) Lacks ethoxy and pyridinylmethyl groups. Methoxy on acrylamide chain. 16% Anti-inflammatory (PGE2 suppression)
BZTcin3 None 4-Methoxyphenyl acrylamide substituent. N/A Photoprotective/antioxidant
N-(6-Ethoxybenzo[d]thiazol-2-yl)-2-[(4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl)thio]acetamide (7) 6-ethoxy Sulfamoylphenyl-quinazolin-thioacetamide chain. 78% Anticancer (CDK7 inhibition?)

Key Observations :

  • The 6-ethoxy group in the target compound and compound 7 increases steric bulk and lipophilicity compared to unsubstituted benzothiazoles (e.g., 9b, BZTcin3). This may enhance membrane permeability or target binding.
Acrylamide Chain Modifications

The (E)-acrylamide chain with a 4-nitrophenyl group is a critical pharmacophore. Comparisons include:

Compound Name Acrylamide Substituent Configuration Bioactivity
Target Compound 4-Nitrophenyl (E) Presumed anticancer/kinase inhibition
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (5012) 4-Nitrophenyl + p-tolyl (Z) Anticancer (structural analog)
(E)-N-{4-Chloro-5-methyl-2-[(naphthalen-1-yl)methylthio]phenylsulfonyl}-3-(4-nitrophenyl)acrylamide (16f) 4-Nitrophenyl + sulfonyl-naphthyl (E) Antimicrobial/antioxidant
B9 [(E)-N-(4-((E)-3,5-dihydroxystyryl)phenyl)-3-(4-nitrophenyl)acrylamide] 4-Nitrophenyl + dihydroxystyryl (E) Topo IIα inhibition (anticancer)

Key Observations :

  • The 4-nitrophenyl group is recurrent in anticancer agents (e.g., B9 , 16f ), suggesting its role in DNA intercalation or enzyme inhibition via electron-withdrawing effects.
  • The (E)-configuration in the target compound and B9 ensures optimal spatial alignment for target binding, whereas the (Z)-isomer (5012 ) may exhibit reduced activity due to steric clashes.

Key Observations :

  • The target compound’s pyridin-2-ylmethyl group likely complicates synthesis, as seen in lower yields for structurally complex analogs (e.g., 9b: 16% vs. 7: 78% ).
  • Higher melting points (e.g., 7: 255.9°C ) correlate with hydrogen-bonding capacity (amide/sulfonamide groups), whereas nitro groups may reduce crystallinity.

Q & A

Q. Table 1: Representative Reaction Conditions and Yields

StepReagents/ConditionsSolventYield (%)Reference
1Acryloyl chloride, Et₃N, 0°C → RTTHF65–75
22-Pyridylmethyl bromide, K₂CO₃, 70°CDMF50–60

Basic: What spectroscopic and analytical techniques validate its structural integrity?

Key techniques include:

  • ¹H/¹³C NMR : Confirms substituent connectivity (e.g., acrylamide E-configuration via coupling constants J = 12–16 Hz) and absence of rotamers .
  • IR Spectroscopy : Detects amide C=O stretches (~1650–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., π-π stacking in benzo[d]thiazole and pyridine moieties) .

Advanced: How can reaction yields be optimized for the alkylation step (Step 2)?

Yield optimization strategies include:

  • Solvent Screening : Replace DMF with acetonitrile to reduce side reactions (e.g., N-oxide formation) .
  • Catalyst Use : Add catalytic KI (1–2 mol%) to enhance halide reactivity via the Finkelstein mechanism .
  • Temperature Control : Gradual heating (40°C → 80°C) minimizes decomposition of thermally sensitive intermediates .

Data Contradiction Note : While reports 60% yields in ethanol, notes lower yields (~45%) due to competing hydrolysis—highlighting the need for anhydrous conditions .

Advanced: How do researchers resolve discrepancies in biological activity data across studies?

Contradictions in pro-apoptotic or cell-cycle arrest effects (e.g., IC₅₀ variability) are addressed by:

  • Standardized Assays : Use identical cell lines (e.g., MCF-7 vs. HepG2) and incubation times (48–72 hrs) .
  • Metabolic Stability Tests : Evaluate cytochrome P450 interactions to account for metabolite interference .
  • Structural Analog Comparison : Compare with derivatives lacking the 4-nitrophenyl group to isolate pharmacophore contributions .

Advanced: What computational methods predict its binding interactions with biological targets?

  • Molecular Docking (AutoDock Vina) : Simulates binding to kinases (e.g., EGFR) with scoring functions prioritizing hydrogen bonds (pyridine N) and hydrophobic contacts (4-nitrophenyl) .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories, focusing on RMSD fluctuations <2 Å .
  • QSAR Modeling : Correlates substituent electronegativity (e.g., ethoxy vs. methoxy) with anticancer activity .

Q. Table 2: Computational Parameters for Docking Studies

SoftwareTarget ProteinGrid Box Size (ų)Scoring FunctionReference
AutoDock VinaEGFR (PDB: 1M17)20×20×20Affinity (kcal/mol)

Advanced: How are crystallographic data used to rationalize its stability and reactivity?

Single-crystal X-ray diffraction reveals:

  • Conformational Rigidity : Intramolecular H-bonding between acrylamide NH and pyridine N stabilizes the E-isomer .
  • Packing Interactions : Offset π-π stacking between benzo[d]thiazole and nitrobenzene groups enhances thermal stability (decomposition >200°C) .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow Chemistry : Continuous processing reduces intermediate degradation in air-sensitive steps .
  • Green Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track reaction progress .

Key Recommendations for Researchers

  • Prioritize anhydrous conditions for alkylation steps to minimize hydrolysis .
  • Cross-validate biological activity using orthogonal assays (e.g., Western blotting for apoptosis markers) .
  • Leverage crystallographic data to guide SAR studies targeting improved metabolic stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.